(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 565452-98-4
VCID: VC20836635
InChI: InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1
SMILES: C1CC(N(C1)C(=O)CCl)C#N
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

CAS No.: 565452-98-4

Cat. No.: VC20836635

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile - 565452-98-4

Specification

CAS No. 565452-98-4
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name (2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1
Standard InChI Key YCWRPKBYQZOLCD-ZCFIWIBFSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)CCl)C#N
SMILES C1CC(N(C1)C(=O)CCl)C#N
Canonical SMILES C1CC(N(C1)C(=O)CCl)C#N

Introduction

Chemical Structure and Identification

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is an organic compound with a pyrrolidine ring structure that features two key functional groups: a chloroacetyl group and a carbonitrile group. The molecular formula is C7H9ClN2O with a molecular weight of 172.61 g/mol . The compound is characterized by a single defined atom stereocenter, giving it the (R) configuration . This specific stereochemistry is critical for its biological activity and applications in pharmaceutical synthesis.

Identification Parameters

The compound is registered with CAS number 565452-98-4 and possesses several identifiers that facilitate its recognition in chemical databases and scientific literature . The following table summarizes the key identification parameters:

ParameterValue
CAS Number565452-98-4
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
IUPAC Name(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
InChIKeyYCWRPKBYQZOLCD-ZCFIWIBFSA-N
SMILESC1CC@@HC#N

Structural Characteristics

The compound features a five-membered pyrrolidine ring with a nitrile group (-CN) attached at the C2 position with R stereochemistry. The nitrogen atom of the pyrrolidine ring is functionalized with a chloroacetyl group (-COCH2Cl) . This specific arrangement of functional groups contributes to the compound's reactivity and biological properties. The chloroacetyl group serves as an electrophilic site, making it suitable for further chemical transformations in synthetic processes.

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is essential for its handling, storage, and application in research and industrial settings. These properties influence its behavior in biological systems and its utility in chemical synthesis.

Computed Physical Properties

Based on computational models and experimental data, the following physical and chemical properties have been determined:

PropertyValueMethod
XLogP3-AA0.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass172.0403406 DaComputed by PubChem 2.2
Topological Polar Surface Area44.1 ŲComputed by Cactvs 3.4.8.18
Complexity208Computed by Cactvs 3.4.8.18

The relatively low XLogP3-AA value of 0.7 suggests moderate lipophilicity, which can influence the compound's absorption and distribution in biological systems . The topological polar surface area of 44.1 Ų provides insight into the compound's potential for membrane permeability, which is relevant for its pharmaceutical applications .

Synthesis Methods

The synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves specific chemical reactions that ensure the desired stereochemistry and yield. Multiple synthetic routes have been developed, with varying degrees of efficiency and practicality for different scales of production.

Conventional Synthesis Approach

The conventional synthesis typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. This reaction occurs in the presence of suitable solvents such as dichloromethane or acetonitrile, with triethylamine often employed as a base to neutralize the hydrochloric acid byproduct. The reaction conditions must be carefully controlled to ensure the desired stereochemistry is maintained in the final product.

Alternative Synthesis from L-Proline

An alternative synthetic route starts from L-proline, which offers practical advantages for large-scale production due to its lower cost and ready availability. This approach provides a more economical method for industrial-scale synthesis of the compound. The specific reaction parameters and conditions for this method would involve the conversion of L-proline to the corresponding nitrile, followed by N-acylation with chloroacetyl chloride to yield the target compound.

Stereochemical Considerations

Maintaining the correct stereochemistry at the C2 position is crucial for the biological activity of the compound. The synthetic routes must therefore incorporate methods to either preserve the existing stereochemistry of the starting materials or to induce the correct stereochemistry during the synthesis process. This may involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.

Biological Activity and Applications

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has significant importance in medicinal chemistry due to its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting diabetes management.

Role in DPP-IV Inhibitor Synthesis

The compound plays a crucial role as an intermediate in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are vital for managing type 2 diabetes. DPP-IV inhibitors enhance insulin levels through reversible inhibition at the enzyme's active site, thereby helping to regulate blood glucose levels. The specific stereochemistry of the compound is essential for the activity of the resulting DPP-IV inhibitors.

Mechanism of Action

The chloroacetyl group in (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile acts as an electrophile that can interact with nucleophilic sites on enzymes or proteins. This property potentially leads to therapeutic effects through enzyme inhibition mechanisms. The specific stereochemistry at the C2 position influences the spatial orientation of the functional groups, affecting their interaction with biological targets.

Research Findings and Current Developments

Recent research has focused on optimizing the synthetic routes for (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and exploring its potential biological activities further. These efforts aim to improve the efficiency of its production and expand its applications in pharmaceutical development.

Synthetic Optimization Studies

Studies have been conducted to optimize the synthetic routes for (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, focusing on improving yield, stereoselectivity, and cost-effectiveness. Some approaches have investigated alternative starting materials, catalysts, and reaction conditions to enhance the efficiency of the synthesis process. The development of a synthetically practical and scalable route is particularly important for industrial applications.

Structure-Activity Relationship Studies

Structure-activity relationship studies involving (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and related compounds have provided insights into the importance of specific structural features for biological activity. These studies have guided the design of more potent and selective DPP-IV inhibitors for diabetes management. The findings from these studies contribute to our understanding of how structural modifications affect the interaction with target enzymes.

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